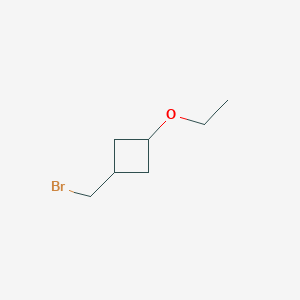

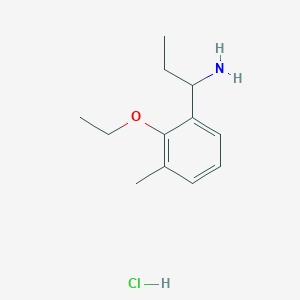

1-(Bromomethyl)-3-ethoxycyclobutane

Overview

Description

Bromomethyl compounds are generally used as alkylating agents in various chemical reactions . They are often involved in the synthesis of larger, more complex molecules .

Synthesis Analysis

The synthesis of brominated compounds can involve different strategies. For instance, bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-3-ethoxycyclobutane" .Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Scientific Research Applications

Chemical Synthesis and Structural Studies

- 1-(Bromomethyl)-3-ethoxycyclobutane is a key component in chemical synthesis. It has been used in the synthesis of various cyclobutane derivatives through dehydrobromination, a process that involves the elimination of hydrogen bromide (Razin et al., 2003). Additionally, it is utilized in creating functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing its versatility in organic chemistry (Yao & Shi, 2007).

Catalysis and Cycloaddition Reactions

- In catalysis, this compound is instrumental in facilitating cycloaddition reactions. Studies have demonstrated its effectiveness in formal [4+2] cycloaddition reactions with silyl enol ethers, leading to the formation of cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009). This application is crucial in the synthesis of complex organic compounds.

X-Ray Crystallography and Molecular Structure

- X-ray crystallography has been used to determine the molecular structure of derivatives of this compound. This is evident in studies involving the interaction of methyl 1-bromocyclobutanecarboxylate with other compounds, illustrating the compound's structural characteristics and potential for creating diverse chemical entities (Kirillov, Nikiforova, & Dmitriev, 2015).

Novel Synthetic Strategies

- Research has also focused on developing novel synthetic strategies using this compound. For example, the synthesis of boronated aminocyclobutanecarboxylic acid, a potential therapy agent, involves the use of 3-(bromomethyl)cyclobutanone ketal, highlighting innovative approaches in synthesizing therapeutic compounds (Kabalka & Yao, 2004).

Antioxidant Properties and Marine Biology

- In marine biology, studies have identified compounds structurally similar to this compound with antioxidant properties. For instance, research on the marine red alga Rhodomela confervoides revealed bromophenols with significant scavenging activity, demonstrating the potential of related compounds in pharmaceutical and food applications (Li et al., 2012).

Mechanism of Action

The mechanism of action of bromomethyl compounds is believed to involve the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(bromomethyl)-3-ethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7-3-6(4-7)5-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVLJDYHZZEPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

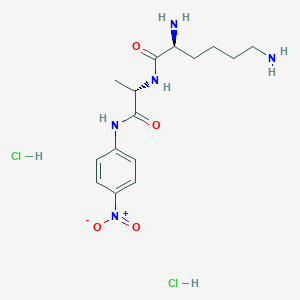

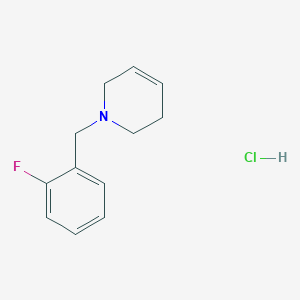

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

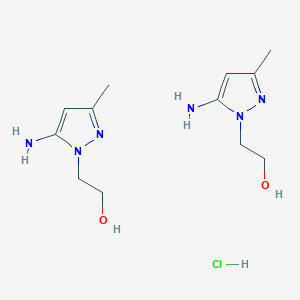

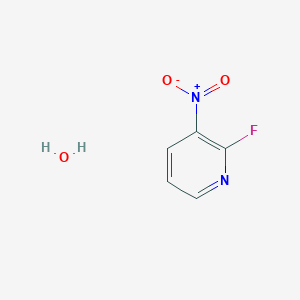

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)

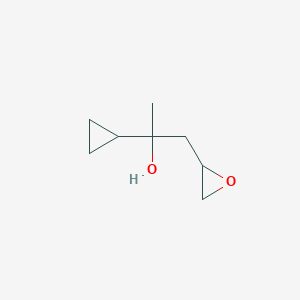

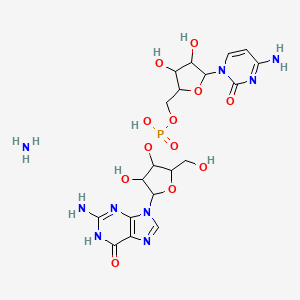

![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)